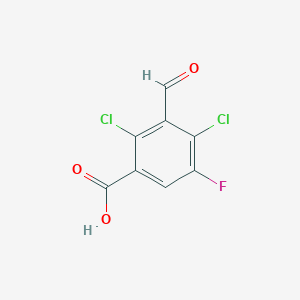

2,4-Dichloro-5-fluoro-3-formylbenzoic acid

Descripción

Contextual Significance of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives represent a critical class of compounds in medicinal and agricultural chemistry. namiki-s.co.jpresearchgate.netprecedenceresearch.com The incorporation of halogen atoms (such as fluorine, chlorine, and bromine) onto a molecule can profoundly influence its physicochemical and biological properties. namiki-s.co.jpresearchgate.net These modifications can enhance a compound's potency, alter its metabolic pathway, and improve its ability to bind to biological targets. researchgate.netacs.org For these reasons, halogenated structures are integral to the design of many pharmaceuticals and fine chemicals. researchgate.net A significant number of drugs and compounds in clinical development contain halogen atoms, which are often introduced to exploit their steric and electronic effects to optimize interactions with target proteins. researchgate.netnih.gov

Overview of the Research Landscape Surrounding 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid

The research landscape for this compound is primarily centered on its role as a key intermediate in organic synthesis. It is particularly crucial in the production of quinolone-based antibacterial agents. google.com The compound serves as a foundational building block for creating various active pharmaceutical ingredients (APIs), not only for anti-inflammatory and antiviral drugs but also for oncology treatments. precedenceresearch.comprecedenceresearch.com Beyond pharmaceuticals, it is utilized in the agrochemical sector for the development of effective herbicides and pesticides, addressing the need for advanced crop protection formulations. precedenceresearch.comprecedenceresearch.com The demand for this intermediate is driven by its utility in producing high-purity, high-performance chemicals for both research and industrial-scale manufacturing. precedenceresearch.com

Scope and Objectives of Academic Inquiry for this compound

Academic and industrial investigations into this compound focus on two main areas: process optimization and application expansion. A significant objective is the development of more efficient, cost-effective, and scalable synthesis methods. researchgate.netgoogle.comgoogle.com Researchers continuously explore novel synthetic routes to improve yields and simplify production processes, as evidenced by various patents detailing its preparation. google.comgoogle.comgoogle.com Another key goal is to broaden its application in creating new bioactive molecules. The compound's versatile structure is being leveraged to design and synthesize novel chemical entities for use in medicine and agriculture, aiming to develop next-generation products with enhanced efficacy. google.compreprints.org

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂FO₃ | aobchem.comscbt.com |

| Molecular Weight | 237.01 g/mol | scbt.com |

| CAS Number | 214774-58-0 | chemicalbook.combldpharm.com |

| Appearance | Off-white to white powder | chemicalbook.com |

| Purity | ≥95% | aobchem.com |

Propiedades

IUPAC Name |

2,4-dichloro-5-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMMVQUBTLQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595182 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214774-58-0 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2,4 Dichloro 5 Fluoro 3 Formylbenzoic Acid

De Novo Synthesis Approaches

De novo synthesis offers a direct pathway to the target molecule from readily available starting materials. These multi-step conversions are designed to introduce the required chloro, fluoro, formyl, and carboxyl groups onto a benzene (B151609) ring system with high regioselectivity.

Multi-Step Conversions from Substituted Benzene Precursors

A hypothetical synthetic route to 2,4-dichloro-5-fluoro-3-formylbenzoic acid can commence from 1-fluoro-3,5-dimethylbenzene. This process would involve a series of chlorination and oxidation reactions to introduce the necessary substituents in a controlled manner.

The initial step would likely be the chlorination of the aromatic ring. Due to the directing effects of the fluorine and methyl groups, a mixture of chlorinated isomers would be expected. Subsequent steps would involve the selective oxidation of the two methyl groups. One methyl group would need to be oxidized to a carboxylic acid, and the other to a formyl group. The benzylic hydrogens of alkyl substituents on a benzene ring are susceptible to oxidation, often achieved using strong oxidizing agents like potassium permanganate (B83412) under hot, acidic conditions. libretexts.org Achieving selective oxidation to both a formyl and a carboxylic acid group on the same molecule presents a significant chemical challenge and would likely require a carefully orchestrated series of protection and oxidation steps.

A more documented approach involves the synthesis and subsequent hydrolysis of a precursor containing both dichloromethyl and trichloromethyl groups. The synthesis of a related precursor, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, has been reported with high yields (92.5-92.9%) from the reaction of 2,4-dichlorofluorobenzene and carbon tetrachloride using an ionic liquid catalyst. google.com This trichloromethyl derivative is a key intermediate. google.com

The synthesis of the specific precursor, 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene, would likely follow a similar multi-step chlorination of a suitable starting material, such as a chlorinated and fluorinated toluene (B28343) derivative. The introduction of both a dichloromethyl and a trichloromethyl group would require precise control over the reaction conditions to achieve the desired degree of chlorination at the two benzylic positions.

Functional Group Transformations and Derivatization Strategies to Obtain this compound

The final steps in the synthesis of this compound often involve the transformation of pre-installed functional groups into the desired aldehyde and carboxylic acid moieties.

Hydrolytic Pathways from Dichloromethyl and Trichloromethyl Intermediates

The conversion of dichloromethyl and trichloromethyl groups into formyl and carboxylic acid groups, respectively, is a key transformation. The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-established reaction, often referred to as saponification, and can be achieved by treating the compound with reagents like sulfuric acid. google.com

The hydrolysis of a dichloromethyl group to a formyl group can also be accomplished under specific conditions. However, the simultaneous and selective hydrolysis of both a dichloromethyl group to a formyl group and a trichloromethyl group to a carboxylic acid on the same aromatic ring presents a significant synthetic challenge. The reaction conditions must be carefully controlled to prevent over-hydrolysis of the dichloromethyl group to a carboxylic acid or incomplete hydrolysis of the trichloromethyl group. The relative reactivity of these two groups under hydrolytic conditions would be a critical factor in the success of this approach.

Oxidative Transformations in Precursor Modification

The introduction of the formyl group at the 3-position of the 2,4-dichloro-5-fluorobenzoic acid backbone likely involves the oxidation of a suitable precursor. A common strategy in organic synthesis is the oxidation of a methyl or hydroxymethyl group to an aldehyde. In the context of the target molecule, a plausible precursor would be 2,4-dichloro-5-fluoro-3-methylbenzoic acid.

The oxidation of a methyl group on an electron-deficient aromatic ring, such as the one in the target compound, presents a significant challenge. However, methods involving strong oxidizing agents under specific conditions have been documented for similar transformations.

A notable example of a related transformation is the one-pot synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone. This process involves nitration followed by oxidation. google.com In this patented method, nitric acid is used for both the nitration and the subsequent oxidation of the acetyl group to a carboxyl group. google.com The reaction is carried out by adding 2,4-dichloro-5-fluoroacetophenone to nitric acid at a controlled temperature, followed by heating to complete the oxidation. google.com

For the synthesis of the desired 3-formyl derivative, a more controlled oxidation would be necessary to stop at the aldehyde stage without further oxidation to the carboxylic acid. Selective oxidizing agents such as manganese dioxide (MnO2) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could potentially be employed for the oxidation of a 3-hydroxymethyl or 3-methyl precursor. The choice of oxidant and reaction conditions would be critical to achieve the desired selectivity.

Another relevant process is the haloform reaction, which is used to convert methyl ketones into carboxylic acids. In a patented process for preparing 2,4-dichloro-5-fluorobenzoic acid, 2,4-dichloro-5-fluoro-acetophenone is reacted with sodium hypochlorite (B82951) solution (chlorinated soda solution). google.comgoogle.com This reaction proceeds via oxidation of the acetyl group. google.comgoogle.com While this yields a carboxylic acid, it demonstrates the feasibility of oxidizing a side chain on this substituted benzene ring.

The following table summarizes potential oxidative transformations for precursor modification:

| Precursor | Oxidizing Agent | Potential Product | Key Considerations |

| 2,4-dichloro-5-fluoro-3-methylbenzoic acid | Manganese Dioxide (MnO2) | This compound | Requires careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. |

| 2,4-dichloro-5-fluoro-3-hydroxymethylbenzoic acid | Pyridinium chlorochromate (PCC) | This compound | Milder oxidant, which can be advantageous for selectivity. |

| 2,4-dichloro-5-fluoro-3-acetylbenzoic acid | Sodium Hypochlorite | 2,4-dichloro-5-fluoro-3-carboxybenzoic acid | Demonstrates reactivity of the acetyl group, though leads to the carboxylic acid. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly important in the synthesis of fine chemicals. For a molecule like this compound, which involves halogenated aromatics and potentially hazardous reagents, applying these principles is crucial for developing sustainable manufacturing processes.

Key areas for implementing green chemistry in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This would involve selecting reactions with high yields and minimal byproduct formation.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a core principle of green chemistry. For instance, exploring solvent-free reaction conditions or using water or other environmentally benign solvents would be a key objective. In the synthesis of related compounds, the use of greener reagents like calcium nitrate and ceric ammonium nitrate has been explored as an alternative to more hazardous substances like bromine and nitric acid. wjpmr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The transition to continuous-flow manufacturing models, as suggested for 2,4-dichloro-5-fluorobenzoic acid, can lead to better temperature control and improved energy efficiency. precedenceresearch.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. For instance, the synthesis of related compounds has utilized palladium catalysts for carbonylation reactions. researchgate.net

The following table outlines how green chemistry principles could be applied to the synthesis of the target molecule:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | High-yield formylation and oxidation steps. | Reduced waste and lower production costs. |

| Safer Solvents | Use of water or supercritical CO2 as solvents. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Microwave-assisted synthesis or flow chemistry. | Faster reaction times and lower energy consumption. precedenceresearch.com |

| Catalysis | Use of recyclable solid acid or metal catalysts. | Reduced waste and simplified purification processes. |

Scale-Up Considerations and Process Optimization in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration and process optimization.

Key Scale-Up Challenges:

Heat Management: Many of the potential reactions, such as nitration and oxidation, are highly exothermic. precedenceresearch.com In a large-scale reactor, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, reduced yield, and potential safety hazards.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids, ensuring efficient mixing and mass transfer is crucial for achieving consistent reaction rates and yields.

Reagent Handling: The handling of corrosive and toxic materials like strong acids and oxidizing agents at an industrial scale requires specialized equipment and stringent safety protocols.

Product Isolation and Purification: Developing a robust and efficient method for isolating the final product from the reaction mixture and purifying it to the required specifications is a critical aspect of process optimization.

Process Optimization Strategies:

Continuous-Flow Manufacturing: As highlighted for the production of 2,4-dichloro-5-fluorobenzoic acid, moving from traditional batch processing to continuous-flow systems offers significant advantages in terms of safety, consistency, and efficiency. precedenceresearch.com Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters. precedenceresearch.com

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pressure, concentration) allows for immediate adjustments to maintain optimal reaction conditions and ensure product quality.

Optimization of Reaction Parameters: A systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is necessary to maximize yield and minimize impurities. For example, in the synthesis of a related compound, the catalyst efficiency was found to be highly dependent on temperature and phosphine (B1218219) concentration. researchgate.net

The table below summarizes key scale-up considerations and optimization strategies:

| Challenge | Consequence of Poor Control | Optimization Strategy |

| Exothermic Reactions | Runaway reactions, byproduct formation. | Continuous-flow reactors, improved cooling systems. precedenceresearch.com |

| Phase Transfer Issues | Inconsistent reaction rates, lower yields. | High-shear mixing, use of phase-transfer catalysts. |

| Handling Hazardous Materials | Worker safety risks, environmental contamination. | Closed-system transfers, automated dosing systems. |

| Product Purification | Low purity, high downstream processing costs. | Crystallization studies, development of chromatographic methods. |

Advanced Spectroscopic Elucidation and Structural Characterization of 2,4 Dichloro 5 Fluoro 3 Formylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-dichloro-5-fluorobenzoic acid is characterized by the presence of two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons are influenced by the surrounding electron-withdrawing chloro and fluoro substituents, as well as the carboxylic acid group.

The proton at position 6 (H-6) is expected to appear downfield due to the deshielding effects of the adjacent carboxylic acid and chlorine atom. It will likely appear as a doublet of doublets due to coupling with the proton at position 3 (H-3) and the fluorine atom at position 5. The proton at position 3 (H-3) will also be a doublet of doublets, coupling to H-6 and the fluorine atom. The presence of the carboxylic acid proton will be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | 7.5 - 7.8 | dd | J(H-F) ≈ 6-8, J(H-H) ≈ 2 |

| H-6 | 7.9 - 8.2 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,4-dichloro-5-fluorobenzoic acid, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the electronegative substituents. The carbons directly bonded to chlorine and fluorine will show characteristic shifts, and the carbon of the carboxylic acid group will appear at the downfield end of the spectrum. Furthermore, the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity (C-F coupling).

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| C-1 (C-COOH) | 125 - 130 | Moderate |

| C-2 (-Cl) | 135 - 140 | Small |

| C-3 | 115 - 120 | Moderate |

| C-4 (-Cl) | 130 - 135 | Small |

| C-5 (-F) | 155 - 160 (d) | Large (¹JCF) |

| C-6 | 120 - 125 | Small |

| -COOH | 165 - 170 | Small |

Note: Predicted values based on typical substituent effects. Actual values can differ. nih.gov

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2,4-dichloro-5-fluorobenzoic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-3 and H-6). The magnitude of the coupling constants provides further structural information.

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F-5 | -110 to -125 | dd | J(F-H3) ≈ 6-8, J(F-H6) ≈ 4-6 |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values depend on the reference and solvent.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,4-dichloro-5-fluorobenzoic acid displays characteristic absorption bands corresponding to its functional groups. nih.gov A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The sharp and intense peak around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxyl group. The aromatic ring C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations typically appear in the fingerprint region below 1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C stretch | 1550 - 1600 | Medium |

| Aromatic C=C stretch | 1450 - 1500 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Source: Predicted values and data from similar compounds. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. In the Raman spectrum of 2,4-dichloro-5-fluorobenzoic acid, the symmetric stretching of the aromatic ring, often referred to as the ring breathing mode, is expected to be a strong and sharp band. The C-Cl bonds also give rise to characteristic Raman signals. The C=O stretch is also observable, though typically weaker than in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic ring breathing | 990 - 1010 | Strong |

| Symmetric C-Cl stretch | 600 - 750 | Strong |

| C=O stretch | 1650 - 1680 | Medium |

| Aromatic C-H in-plane bend | 1000 - 1300 | Medium |

Source: Predicted values and data from similar compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the validation of the molecular formula of novel or synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For 2,4-Dichloro-5-fluoro-3-formylbenzoic acid, with a chemical formula of C₈H₃Cl₂FO₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would measure the experimental m/z of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The close agreement between the measured exact mass and the calculated theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, confirming the presence of all constituent atoms in the correct numbers. This is particularly crucial for halogenated compounds, as the specific isotopes of chlorine (³⁵Cl and ³⁷Cl) create a distinctive isotopic pattern that must also match the theoretical distribution, further corroborating the structure.

Table 1: Illustrative HRMS Data for Molecular Formula Validation of this compound

| Parameter | Value |

| Molecular Formula | C₈H₃Cl₂FO₃ |

| Ionization Mode | ESI- |

| Adduct | [M-H]⁻ |

| Theoretical m/z | 235.9318 |

| Measured m/z | 235.9321 |

| Mass Difference (ppm) | 1.27 |

| Inferred Composition | C₈H₂Cl₂FO₃ |

Note: The data in this table is illustrative and represents typical expected values for HRMS analysis.

Chromatographic-Spectroscopic Coupling for Purity Assessment and Isomeric Characterization

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for assessing the purity of a sample and for differentiating between isomers, which often have identical mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a carboxylic acid group, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation in the injector or column. Therefore, a derivatization step is typically required to convert the non-volatile benzoic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be separated from impurities on a GC column, often a non-polar or medium-polarity column (e.g., a 5% phenyl polysiloxane). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," which is used for structural elucidation and confirmation. The retention time from the GC provides an additional layer of identification and is crucial for separating the target compound from any starting materials, by-products, or isomers. For instance, other isomers like 2,4-dichloro-6-formylbenzoic acid would likely exhibit a different retention time. researchgate.net

Table 2: Representative GC-MS Analytical Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Note: The data in this table is illustrative and represents typical expected values for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. Reversed-phase HPLC is a common method for separating such aromatic acids. nih.govekb.eg

The sample is dissolved in a suitable solvent and injected into the LC system. A gradient elution using a mixture of an aqueous mobile phase (often containing a modifier like formic acid or acetic acid to improve peak shape and ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to separate the target compound from impurities on a C18 or similar reversed-phase column. The eluent from the column is directed into the mass spectrometer's ion source (commonly ESI). ESI is a soft ionization technique that usually produces the deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for acidic compounds.

LC-MS is highly effective for purity assessment, as the area of the chromatographic peak is proportional to the concentration of the compound. It can also readily separate positional isomers, which would present as distinct peaks with different retention times but identical m/z values in the mass spectrum. This capability is critical for ensuring the isomeric purity of the target molecule.

Table 3: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Ionization Mode | Electrospray Ionization, Negative (ESI-) |

| MS Detection | Full Scan (m/z 100-500) |

Note: The data in this table is illustrative and represents typical expected values for LC-MS analysis.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For organohalogen compounds, the analysis can be extended to include halogens (X) and sulfur (S). This method provides a direct measure of the elemental composition of a bulk sample, serving as a crucial check for purity and stoichiometric integrity.

The process involves the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are passed through a series of detectors that quantify each component. The weight percentages of the elements are then calculated. For this compound (C₈H₃Cl₂FO₃), the theoretical percentages of carbon and hydrogen can be calculated from its molecular formula and atomic weights. A close match between the experimentally determined percentages and the theoretical values (typically within ±0.4%) provides strong evidence that the sample is pure and has the correct empirical formula.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 40.54 | 40.48 |

| Hydrogen (H) | 1.28 | 1.31 |

Note: The data in this table is illustrative and represents typical expected values for elemental analysis.

Computational Chemistry and Molecular Modeling Studies of 2,4 Dichloro 5 Fluoro 3 Formylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. In the context of substituted benzoic acids, DFT calculations, often at a level like B3LYP/6-311++G(2d,2p), are employed to determine ground state geometries, energies, and gas-phase acidities. mdpi.com

Table 1: Illustrative DFT-Calculated vs. Experimental Gas Phase Acidity (ΔacidG°) for Representative Substituted Benzoic Acids Note: This table presents data for other benzoic acids to illustrate the application of DFT. Data for 2,4-Dichloro-5-fluoro-3-formylbenzoic acid is not available.

| Compound | Calculated ΔacidG° (kcal/mol) | Experimental ΔacidG° (kcal/mol) |

| Benzoic acid | 337.8 | 337.7 |

| 4-Chlorobenzoic acid | 330.6 | 331.0 |

| 4-Fluorobenzoic acid | 333.1 | 333.7 |

| 4-Nitrobenzoic acid | 325.7 | 326.5 |

Source: Adapted from theoretical studies on substituted benzoic acids. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For benzoic acid derivatives, the MEP surface typically shows a significant negative potential around the carbonyl oxygen of the carboxylic acid group, identifying it as a primary site for hydrogen bonding and interaction with electrophiles. The distribution of potential across the aromatic ring is influenced by the electron-withdrawing or electron-donating nature of the substituents. While specific MEP maps for this compound are not published, analysis of related molecules shows that such maps are invaluable for understanding intermolecular interactions. acs.org

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. ucl.ac.uk For substituted benzoic acids, MD simulations are particularly useful for investigating self-association phenomena, like the formation of hydrogen-bonded dimers. ucl.ac.ukucl.ac.uk

Studies on compounds like 2-chloro-4-nitrobenzoic acid reveal that the solvent environment plays a critical role. acs.orgucl.ac.ukucl.ac.ukbohrium.com

In apolar solvents (e.g., toluene (B28343), chloroform), benzoic acid derivatives tend to form conventional hydrogen-bonded dimers. ucl.ac.ukucl.ac.uk

In polar, hydrogen-bond accepting solvents (e.g., DMSO, acetone), the solvent molecules interact directly with the carboxylic acid group, inhibiting dimer formation and favoring solute-solvent interactions. acs.orgucl.ac.uk

These simulations help to understand the speciation of the compound in solution, which is a crucial precursor to crystallization and can influence reaction kinetics. ucl.ac.uk The analysis of MD trajectories can quantify the distribution of monomers, dimers, and other associates in a given solvent. ucl.ac.uk

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computational model or aid in the interpretation of complex spectra.

Computational chemistry allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are often made using DFT-based methods, such as the GIAO (Gauge-Independent Atomic Orbital) method.

In studies of substituted benzoic acids, predicted chemical shifts for monomers, dimers, and solvent-complexed species are calculated. acs.orgbohrium.com By comparing these predicted values with experimental spectra measured at various concentrations, researchers can identify the dominant species present in solution. ucl.ac.ukbohrium.com For example, the formation of hydrogen-bonded dimers typically leads to a downfield shift in the ¹H NMR signal of the carboxylic proton. The accuracy of these predictions helps confirm the structural arrangements, such as the presence of π-π stacking or specific hydrogen bond networks, that are suggested by MD simulations. ucl.ac.ukucl.ac.uk

Table 2: Illustrative Application of Computational NMR in Species Identification Note: This table illustrates the concept. Specific chemical shift data for this compound is not available.

| Species | Predicted ¹³C Shift (Carboxyl Carbon) | Experimental Observation |

| Monomer | Lower ppm | Dominant in polar solvents |

| H-Bonded Dimer | Higher ppm | Observed in apolar solvents |

Source: Based on methodologies described in studies of other benzoic acids. ucl.ac.ukbohrium.com

The modeling of vibrational frequencies, typically using DFT, allows for the prediction of infrared (IR) spectra. This is particularly useful for analyzing specific functional groups. For benzoic acids, the C=O stretching frequency of the carboxylic acid group is a key diagnostic peak. bohrium.com

Computational studies on related molecules have shown that:

The C=O stretch for a monomeric species appears at a higher frequency.

The formation of a hydrogen-bonded dimer results in a significant red shift (shift to a lower frequency) of the C=O stretching peak.

By calculating the theoretical vibrational frequencies for different possible structures (monomer, dimer), researchers can decompose experimental FTIR spectra to quantify the relative populations of these species in different solvents. acs.orgbohrium.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| Benzoic acid |

| 4-Chlorobenzoic acid |

| 4-Fluorobenzoic acid |

| 4-Nitrobenzoic acid |

| Toluene |

| Chloroform |

| Dimethyl sulfoxide (B87167) (DMSO) |

Computational Studies on Structure-Activity Relationships (SAR) for Derivatives

Currently, there are no published computational studies focusing on the structure-activity relationships (SAR) of derivatives of this compound. SAR studies are crucial in medicinal chemistry and drug design to understand how the chemical structure of a compound influences its biological activity. Such studies for this specific molecule would involve synthesizing a series of derivatives by modifying its functional groups—the carboxylic acid, the aldehyde (formyl group), and the halogen substituents—and then correlating these structural changes with their biological effects. This process is often guided and rationalized by computational methods to predict the activity of new derivatives before their synthesis. The absence of such research indicates that the potential of this molecular scaffold has not yet been systematically explored through computational SAR approaches.

Molecular Docking Investigations with Biological Macromolecules

Similarly, a review of scientific literature yields no specific molecular docking investigations for this compound with any biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. These studies are fundamental for elucidating potential mechanisms of action and identifying potential biological targets.

For a molecule like this compound, docking studies could theoretically explore its binding affinity to various enzyme active sites, for instance, those involved in metabolic or signaling pathways. The interactions, typically involving hydrogen bonds, hydrophobic interactions, and electrostatic forces, would provide insight into its potential as an inhibitor or modulator of a specific protein. However, no such research has been reported.

The lack of available data in these specific computational areas suggests that this compound is a compound that, while known, has not been a focus of advanced drug design or molecular modeling research published in the public domain. Future research may yet uncover the biological activities and therapeutic potential of this compound and its derivatives through the application of these computational techniques.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 2,4-Dichloro-5-fluoro-3-formylbenzoic acid is integral to the development of various therapeutic agents. The presence of multiple reactive sites allows for its elaboration into complex heterocyclic systems that form the core of many modern drugs.

While direct synthesis of Finafloxacin from this compound is not prominently documented, a closely related analogue, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, has been identified as a key intermediate in the synthesis of Finafloxacin hydrochloride. researchgate.net Finafloxacin is a fourth-generation fluoroquinolone antibiotic used to treat bacterial infections. researchgate.netnih.gov The synthesis pathway highlights the importance of the dichlorinated and fluorinated benzoic acid core in constructing the quinolone nucleus essential for antibacterial activity. The formyl group on the target compound represents an alternative functional handle that can be utilized in similar cyclization strategies to form the quinolone system.

The utility of this structural motif extends to a broader range of "xacin-series" antimicrobials. The parent compound, 2,4-dichloro-5-fluorobenzoic acid, is a crucial intermediate for producing quinolone-based antibacterials. google.com For instance, it can be used in the synthesis of Ciprofloxacin, another widely used fluoroquinolone antibiotic. google.com The synthesis involves transforming the benzoic acid derivative into the core heterocyclic structure common to all fluoroquinolones, demonstrating the value of this halogenated building block in accessing this important class of drugs.

The substituted benzoic acid core is a privileged scaffold in medicinal chemistry, enabling the synthesis of a wide array of biologically active compounds. Research on analogous structures underscores the potential of the this compound framework.

Antimicrobial and Antifungal Agents: Derivatives of structurally similar formylbenzoic acids, such as esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid, have demonstrated inhibitory activity against various Gram-positive bacteria and fungi. nih.gov

Anticancer Agents: A focused library of oxime ester derivatives based on 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) was synthesized and evaluated as inhibitors of human carbonic anhydrases, which are important targets in cancer therapy. unibs.it

Antiproliferative Activity: Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been shown to possess significant antiproliferative activity against human cancer cell lines. mdpi.com

Table 1: Examples of Biologically Active Compounds from Related Scaffolds

| Scaffold/Derivative Class | Target/Activity | Example Compound Class | Reference |

|---|---|---|---|

| 4-Hydroxy-5-formylbenzoic acid | Antimicrobial, Antifungal | Esters, Schiff Bases | nih.gov |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Anticancer (Carbonic Anhydrase Inhibition) | Oxime Esters | unibs.it |

| 2,4-Dihydroxybenzoic acid | Antiproliferative, Antibacterial | Hydrazide-Hydrazones | mdpi.com |

Utility in Agrochemical Synthesis and Compound Development

The application of this compound and its parent structures extends into the agrochemical sector. Halogenated benzoic acids are known precursors to a variety of crop protection agents. Specifically, 2,4-dichloro-5-fluorobenzoic acid is utilized as a key intermediate in the formulation and production of herbicides and pesticides. precedenceresearch.com The demand for such intermediates is driven by the agricultural industry's need for effective products to enhance crop yields. precedenceresearch.com The specific substitution pattern of the molecule can impart desired properties such as increased efficacy, stability, and selectivity in the final agrochemical product.

Contributions to Material Science Research and Functional Materials

Based on available research, there is limited to no specific information detailing the application of this compound in the field of material science or the development of functional materials. Its primary documented value lies within the realms of pharmaceutical and agrochemical synthesis.

Biological and Mechanistic Studies of 2,4 Dichloro 5 Fluoro 3 Formylbenzoic Acid and Its Derivatives

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of the parent compound have been extensively studied as inhibitors of various enzymes, playing roles in metabolic diseases and bacterial replication.

Bacterial DNA gyrase, an essential enzyme for DNA replication and repair, is a validated target for antibiotics. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site, which provides the energy for the enzyme's catalytic reaction.

N-phenylpyrrolamides containing a 3,4-dichloro-5-methyl-substituted pyrrole (B145914) moiety have been identified as a class of DNA gyrase inhibitors. X-ray crystallography has confirmed that these compounds act as ATP-competitive inhibitors by binding to the active site of the GyrB subunit. Furthermore, hybrid molecules that combine a catalytic inhibitor with an ATP-competitive inhibitor have been designed to target both GyrA and GyrB subunits simultaneously, resulting in potent antibacterial activity.

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in diabetes. nih.gov Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated significant inhibitory potential against these enzymes. nih.govnih.gov One particular derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug, acarbose. nih.gov The inhibitory mechanism for these derivatives involves interaction with the active site of the enzymes. nih.gov

Studies on a broader range of benzoic acid derivatives have shown that the substitution pattern on the benzene (B151609) ring is crucial for α-amylase inhibition. nih.govgenome.jp For instance, a hydroxyl group at the 2-position enhances inhibitory activity, while methoxylation at the 2-position or hydroxylation at the 5-position has a negative effect on this activity. nih.govgenome.jp

| Compound Derivative | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | 5-fold more potent than acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | 3-fold more potent than acarbose | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 ± 0.73 mM | genome.jp |

| 4-methylbenzoic acid | α-amylase | 52.35 ± 3.31 mM | genome.jp |

Derivatives have also been developed to target protein kinases, which are crucial regulators of cell signaling, cell cycle, and gene transcription.

G protein-coupled receptor kinase 2 (GRK2) is implicated in cardiovascular diseases like heart failure. nih.govgenome.jp Its inhibition is a therapeutic goal. nih.gov In one study, 2-fluoro-5-formylbenzoic acid was used as a starting material in a Biginelli cyclization reaction to synthesize a series of dihydropyrimidinone-based GRK2 inhibitors. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the cell cycle and are targets for cancer therapy. Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized as potent inhibitors of both CDK2 and CDK9. The synthesis of these compounds started from 2,4-dichloro-5-fluoropyrimidine, demonstrating a pathway from a related chlorinated fluorinated scaffold to potent kinase inhibitors. Many of these compounds showed inhibitory activities at the micromolar or submicromolar level.

Structure-Biological Activity Relationship (SBAR) Investigations

Understanding the relationship between the structure of a compound and its biological activity is fundamental for designing more potent and selective drugs.

For PPARγ modulators , a detailed SBAR study of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide revealed several key features. The sulfonamide linker was found to be critical for activity. Substitutions at position 4 of the 'A' benzene ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and improved activity.

In the context of α-amylase inhibition by benzoic acid derivatives, the position of substituents on the phenyl ring significantly influences potency. nih.govgenome.jp A hydroxyl group at the 2-position strongly enhances inhibitory activity, whereas a methoxy (B1213986) group at the same position or a hydroxyl group at the 5-position diminishes it. nih.govgenome.jp

For DNA gyrase inhibitors of the N-phenylpyrrolamide class, replacing a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole resulted in a twofold increase in activity against E. coli DNA gyrase.

Investigations into carbonic anhydrase inhibitors derived from 2,4-dichloro-5-sulfamoylbenzoic acid showed that introducing specific groups onto an oxime ester series led to varied activities against different isoforms. For the hCA I isoform, adding a hydroxyl, nitro, or cyano group to the phenyl moiety significantly improved inhibitory potency compared to the unsubstituted phenyl derivative.

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

Derivatives of the core chemical structure have shown promise as antimicrobial agents.

The N-phenylpyrrolamide inhibitors of DNA gyrase, which feature a 3,4-dichloro-5-methyl-substituted pyrrole, have demonstrated antibacterial activity. Hybrid inhibitors targeting both GyrA and GyrB subunits of DNA gyrase exhibit potent activity against Gram-negative pathogens, including Klebsiella pneumoniae and Escherichia coli.

Other structurally related compounds have also been evaluated. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed moderate to good antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. In another study, 2-formylphenylboronic acids, which share a formyl-aryl acid motif, were tested for antimicrobial action. These compounds showed moderate antifungal activity against Candida albicans and more significant activity against the fungus Aspergillus niger and the bacteria E. coli and Bacillus cereus.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hybrid DNA Gyrase Inhibitor (Compound 3a) | Klebsiella pneumoniae | 0.5 | |

| Hybrid DNA Gyrase Inhibitor (Compound 3a) | Escherichia coli | 2 | |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (Compounds 6a-m) | Gram-positive bacteria | 2 - 32 |

Antioxidant Activity and Related Mechanistic Pathways

The antioxidant potential of benzoic acid derivatives is intricately linked to their chemical structure, particularly the presence and positioning of electron-donating or electron-withdrawing groups on the aromatic ring. These substituents influence the compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.

The primary mechanisms by which benzoic acid derivatives exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). The HAT mechanism involves the direct donation of a hydrogen atom to a free radical, while the SET mechanism involves the transfer of an electron to the radical, followed by proton transfer. The preferred pathway often depends on the solvent and the specific structure of the antioxidant molecule. figshare.com

While specific experimental data for 2,4-dichloro-5-fluoro-3-formylbenzoic acid is not available, the principles of structure-activity relationships for antioxidant benzoic acid derivatives are summarized in the table below.

| Compound/Derivative Type | Key Structural Features | Observed Antioxidant Activity | Citation |

| Dihydroxybenzoic acids | Multiple hydroxyl groups | Generally high | nih.gov |

| Monohydroxybenzoic acids | Single hydroxyl group | Moderate | researchgate.net |

| Cinnamic acid derivatives | Alkene chain extension | Often higher than benzoic counterparts | nih.gov |

| Methylated derivatives | Hydroxyl groups replaced by methoxy groups | Generally lower than hydroxylated counterparts | nih.gov |

Antiproliferative and Anticancer Activity Mechanisms

Substituted benzoic acid derivatives have emerged as a promising class of compounds in anticancer research. The presence of halogen atoms, such as chlorine and fluorine, can enhance the lipophilicity and membrane permeability of molecules, potentially increasing their bioavailability and cytotoxic effects on cancer cells. nih.govmdpi.com

Derivatives of 2,4-dichlorobenzoic acid have been investigated for various biological activities, and some have shown potential as anticancer agents. researchgate.net The mechanisms underlying the antiproliferative effects of such compounds are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov

One important area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.govacs.org These enzymes are often overexpressed in hypoxic tumors and play a crucial role in regulating pH, which is vital for cancer cell survival and proliferation. nih.govrsc.org Certain benzoic acid derivatives have been shown to act as inhibitors of these CAs, making them attractive candidates for cancer therapy. nih.govacs.orgrsc.org

Another potential mechanism of action for benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. nih.gov Some hydroxylated benzoic acid derivatives have been identified as HDAC inhibitors, leading to the suppression of cancer cell growth. nih.gov

While direct antiproliferative data for this compound is not available, the table below presents findings for some related substituted benzoic acid derivatives, illustrating their potential as anticancer agents.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Potential Mechanism | Citation |

| Benzofuran-based benzoic acid derivatives | MCF-7, MDA-MB-231 (Breast) | IC50 = 2.52 ± 0.39 µM (for compound 9e) | Carbonic Anhydrase IX Inhibition, Apoptosis Induction | nih.gov |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC50 = 17.84 µM | Histone Deacetylase (HDAC) Inhibition | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast) | IC50 = 15.6 µM (for compound 14) | Apoptosis Induction | preprints.org |

| Fluorinated benzofuran (B130515) derivatives | HCT116 (Colorectal) | ~70% proliferation inhibition | Inhibition of Bcl-2, PARP-1 cleavage, DNA fragmentation | mdpi.com |

Given the structural features of this compound, particularly the presence of dichloro and fluoro substituents, it is plausible that this compound and its derivatives could exhibit antiproliferative properties through mechanisms similar to those observed for other halogenated benzoic acids, such as the inhibition of carbonic anhydrases or other key cellular pathways involved in cancer progression. However, further experimental validation is necessary to confirm these potential activities.

Environmental Fate and Biotransformation Pathways

Microbial Degradation Processes

Identification of Microorganism Strains Capable of Degradation

There is currently no publicly available research that identifies specific strains of microorganisms, whether bacteria or fungi, capable of degrading 2,4-dichloro-5-fluoro-3-formylbenzoic acid. While the biodegradation of other halogenated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is well-documented, this information cannot be extrapolated to the target compound due to differences in its chemical structure, including the presence of a fluorine atom and a formyl group.

Characterization of Key Enzymes Involved in Biotransformation

Consistent with the lack of identified degrading microorganisms, there are no studies that characterize the specific enzymes (e.g., dioxygenases, reductases, hydrolases) involved in the biotransformation of this compound. The enzymatic pathways for the breakdown of this compound remain unelucidated.

Enzymatic Biotransformation Mechanisms and Metabolite Identification

No information is available regarding the enzymatic mechanisms by which this compound may be transformed in biological systems. Consequently, there have been no metabolites of this compound identified in any environmental or laboratory studies. The expected biotransformation pathways, such as initial oxidation or reduction of the formyl group, dehalogenation, or aromatic ring cleavage, have not been investigated for this specific chemical.

Studies on Environmental Persistence and Remediation Strategies

The environmental persistence of this compound, including its half-life in soil and water, has not been reported in the scientific literature. Similarly, no research has been conducted to develop or evaluate potential remediation strategies for the removal of this compound from contaminated environments. The lack of data on its persistence and mobility makes it impossible to assess its potential environmental risk.

Patent Landscape and Intellectual Property in Chemical Development of 2,4 Dichloro 5 Fluoro 3 Formylbenzoic Acid

Analysis of Key Patents Detailing Synthesis Routes and Process Innovations

The synthesis of 2,4-Dichloro-5-fluoro-3-formylbenzoic acid is a multi-step process, with the patent literature revealing a focus on the efficient and scalable production of its core structural precursor, 2,4-dichloro-5-fluorobenzoic acid.

A foundational patent in this area, JPH0647568B2 , and its international counterparts such as EP0176026B1 and KR910008936B1 , describe a method for producing 2,4-dichloro-5-fluorobenzoic acid starting from 2,4-dichlorofluorobenzene. google.comgoogle.comgoogle.com This process involves an acylation reaction with acetyl chloride in the presence of a catalyst like aluminum chloride, followed by an oxidation step. google.comgoogle.comgoogle.com The innovation highlighted in these patents lies in providing a viable route to this key intermediate, which was previously hampered by low yields or the use of hazardous reagents. google.comgoogle.com

While direct patents for the formylation of 2,4-dichloro-5-fluorobenzoic acid to introduce the aldehyde group at the 3-position are not prominently disclosed in initial broad searches, the existing patents for the synthesis of the core structure and its other derivatives establish a clear intellectual property foundation. The formylation step itself likely relies on established chemical methodologies, with novelty in a patentable process potentially residing in the specific reagents, catalysts, or reaction conditions that offer improved yield, purity, or safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-5-fluoro-3-formylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and formylation of a benzoic acid precursor. For example, nitration of 2,4-dichloro-5-fluorobenzoic acid followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) is a common approach . Optimization of reaction time, temperature (e.g., reflux in dichloromethane), and stoichiometry of chlorinating agents (e.g., thionyl chloride) is critical for maximizing yield and minimizing side products like over-chlorinated derivatives .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve the formyl proton (~10 ppm) and distinguish chlorine/fluorine substituents on the aromatic ring.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 250.97 for C₈H₃Cl₂FO₃).

- HPLC-PDA : Purity assessment (>97%) is achieved using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from isotopic interference (e.g., chlorine/fluorine splitting patterns) or residual solvents. Cross-validation using deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid ) or computational tools (e.g., ACD/Labs NMR predictors) helps isolate artifacts. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling relationships .

Q. What strategies optimize regioselectivity during functionalization of the aromatic ring?

- Methodological Answer : The electron-withdrawing effects of chlorine and fluorine direct electrophilic substitution to the meta position. Computational modeling (DFT) predicts activation energies for competing reaction pathways, while experimental screening of directing groups (e.g., boronic acids in Suzuki couplings) enhances selectivity . For formylation, DMF acts as both solvent and catalyst in Vilsmeier reactions, stabilizing reactive intermediates .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the formyl group in polar protic solvents (e.g., water). Stability studies using accelerated degradation protocols (40°C/75% RH) show decomposition via formic acid elimination. Storage in anhydrous DCM or THF at -20°C under nitrogen is recommended .

Q. What mechanistic insights explain side reactions during chlorination steps?

- Methodological Answer : Competing pathways include over-chlorination at the 6-position or demethylation of protecting groups. Kinetic monitoring via in-situ IR spectroscopy identifies intermediates, while adjusting chlorine gas flow rates and using phase-transfer catalysts (e.g., Aliquat 336) suppress byproducts .

Data Contradiction Analysis

Q. Why might reported melting points vary across literature sources?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) and DSC analysis can reconcile discrepancies. For example, a purity-corrected mp of 194–197°C aligns with CAS-reported values after rigorous drying .

Q. How to address conflicting bioactivity data in derivatives of this compound?

- Methodological Answer : Bioactivity discrepancies may stem from stereochemical impurities or assay conditions (e.g., pH sensitivity of the formyl group). Reproducibility requires strict enantiomeric control (chiral HPLC) and standardized cell-based assays (e.g., fixed incubation times) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.